2-hydroxyethyl N-(1-phenylethyl)carbamate
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Overview
Description
2-hydroxyethyl N-(1-phenylethyl)carbamate is an organic compound with the molecular formula C11H15NO3 It is a carbamate derivative, which means it contains the functional group -NHCOO-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl N-(1-phenylethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-hydroxyethylamine with 1-phenylethyl isocyanate under mild conditions. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This process uses lipase-catalyzed transesterification to produce optically pure enantiomers of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Enzymatic methods are preferred for producing enantiomerically pure compounds, while chemical synthesis is used for bulk production.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl N-(1-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: The major product is 2-oxoethyl N-(1-phenylethyl)carbamate.
Reduction: The major product is 2-aminoethyl N-(1-phenylethyl)carbamate.
Substitution: The major products depend on the substituent introduced, such as 2-chloroethyl N-(1-phenylethyl)carbamate.
Scientific Research Applications
2-hydroxyethyl N-(1-phenylethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxyethyl N-(1-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
2-hydroxyethyl N-(1-phenylethyl)carbamate can be compared with other carbamate derivatives, such as:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative.
Methyl carbamate: Used as an intermediate in the production of pesticides and herbicides.
tert-Butyl carbamate: Employed in the synthesis of chiral compounds and as a protecting group in organic synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
4663-86-9 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-hydroxyethyl N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-9(10-5-3-2-4-6-10)12-11(14)15-8-7-13/h2-6,9,13H,7-8H2,1H3,(H,12,14) |
InChI Key |
MONBXWVIKHNBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)OCCO |
Origin of Product |
United States |
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